1-(2-Iodo-4-mercaptophenyl)propan-1-one
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Overview
Description
1-(2-Iodo-4-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9IOS and a molecular weight of 292.14 g/mol . This compound features an iodine atom and a thiol group attached to a phenyl ring, making it a unique and interesting molecule for various chemical applications .
Preparation Methods
Chemical Reactions Analysis
1-(2-Iodo-4-mercaptophenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a simpler phenylpropanone derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2-Iodo-4-mercaptophenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Iodo-4-mercaptophenyl)propan-1-one exerts its effects involves the interaction of its thiol group with various molecular targets. This interaction can lead to the formation of disulfide bonds or the modification of protein structures, affecting their function and activity . The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar compounds to 1-(2-Iodo-4-mercaptophenyl)propan-1-one include:
1-(2-Bromo-4-mercaptophenyl)propan-1-one: Similar structure but with a bromine atom instead of iodine.
1-(2-Chloro-4-mercaptophenyl)propan-1-one: Similar structure but with a chlorine atom instead of iodine.
1-(2-Fluoro-4-mercaptophenyl)propan-1-one: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its halogenated analogs .
Properties
Molecular Formula |
C9H9IOS |
---|---|
Molecular Weight |
292.14 g/mol |
IUPAC Name |
1-(2-iodo-4-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9IOS/c1-2-9(11)7-4-3-6(12)5-8(7)10/h3-5,12H,2H2,1H3 |
InChI Key |
NWBYFCJUOSCLRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)S)I |
Origin of Product |
United States |
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